

Introduction: The Strategic Importance of a Doubly Protected Building Block

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Compound of Interest

Compound Name: *Fmoc-(Nδ-4-methyltrityl)-D-ornithine*

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In the sophisticated landscape of peptide synthesis and drug development, the ability to perform selective chemical modifications is not merely an advantage; it is a necessity. Fmoc-(N-δ-4-methyltrityl)-D-ornithine is a non-proteinogenic amino acid derivative that serves as a cornerstone for such advanced synthetic strategies. Its utility is derived from a meticulously designed architecture: a D-ornithine core flanked by two distinct and orthogonally removable protecting groups. The N α -amino group is shielded by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the N δ -side-chain amine is protected by the highly acid-labile 4-methyltrityl (Mtt) group.

This guide provides an in-depth technical exploration of Fmoc-D-Orn(Mtt)-OH, moving beyond simple protocols to elucidate the chemical principles that govern its application. We will examine its properties, strategic uses in the synthesis of complex peptides, and provide field-proven methodologies for its successful incorporation and selective deprotection. This document is intended for researchers, chemists, and drug development professionals who require a versatile tool for creating branched peptides, cyclic architectures, and targeted molecular conjugates.

The Principle of Orthogonality: A Tale of Two Protecting Groups

The power of Fmoc-D-Orn(Mtt)-OH lies in its orthogonal protection scheme, which allows for the sequential and selective removal of each protecting group under distinct chemical

conditions without affecting the other.[1][2] This principle is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[3]

The N α -Fmoc Group: The Engine of Chain Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the α -amino group, enabling the stepwise assembly of the peptide chain.[4][5] Its defining characteristic is its lability under mild basic conditions.[6][7]

- Mechanism of Deprotection: The Fmoc group is cleaved via a β -elimination reaction, typically using a 20% solution of a secondary amine like piperidine in N,N-dimethylformamide (DMF). [5][7] This reaction is rapid and highly specific, leaving acid-labile side-chain protecting groups completely intact.[4][8]
- Causality in Practice: The choice of a base-labile N α -protecting group is the foundation of the most widely used SPPS strategy.[8] It allows for the iterative cycle of deprotection and coupling under mild conditions that preserve the integrity of the growing peptide and its diverse side-chain functionalities. Furthermore, the dibenzofulvene byproduct released during deprotection has a characteristic UV absorbance (~300 nm), enabling real-time monitoring of the reaction's completion.[5][6]

The N δ -Mtt Group: The Gateway to Side-Chain Modification

The 4-methyltrityl (Mtt) group is a "semi-permanent" protecting group used for the side-chain amine.[9] It belongs to the trityl family but is engineered for significantly higher acid sensitivity. [10][11]

- Mechanism of Deprotection: The Mtt group is cleaved under very mild acidic conditions that are orders of magnitude weaker than those required for final peptide cleavage from the resin. [9][11] This is typically achieved with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] The presence of a cation scavenger, such as triisopropylsilane (TIS), is critical to prevent the cleaved Mtt cation from reattaching to other nucleophilic sites on the peptide.[12][14]

- **Causality in Practice:** The extreme acid lability of the Mtt group is its key strategic advantage. It can be selectively removed while the peptide remains anchored to the solid support and while other more robust, acid-labile groups (like Boc and tBu) on other amino acids remain fully protected.^{[9][14]} This opens a unique synthetic window for on-resin modification of the ornithine side chain, a capability that is crucial for the applications discussed below.

Physicochemical and Handling Data

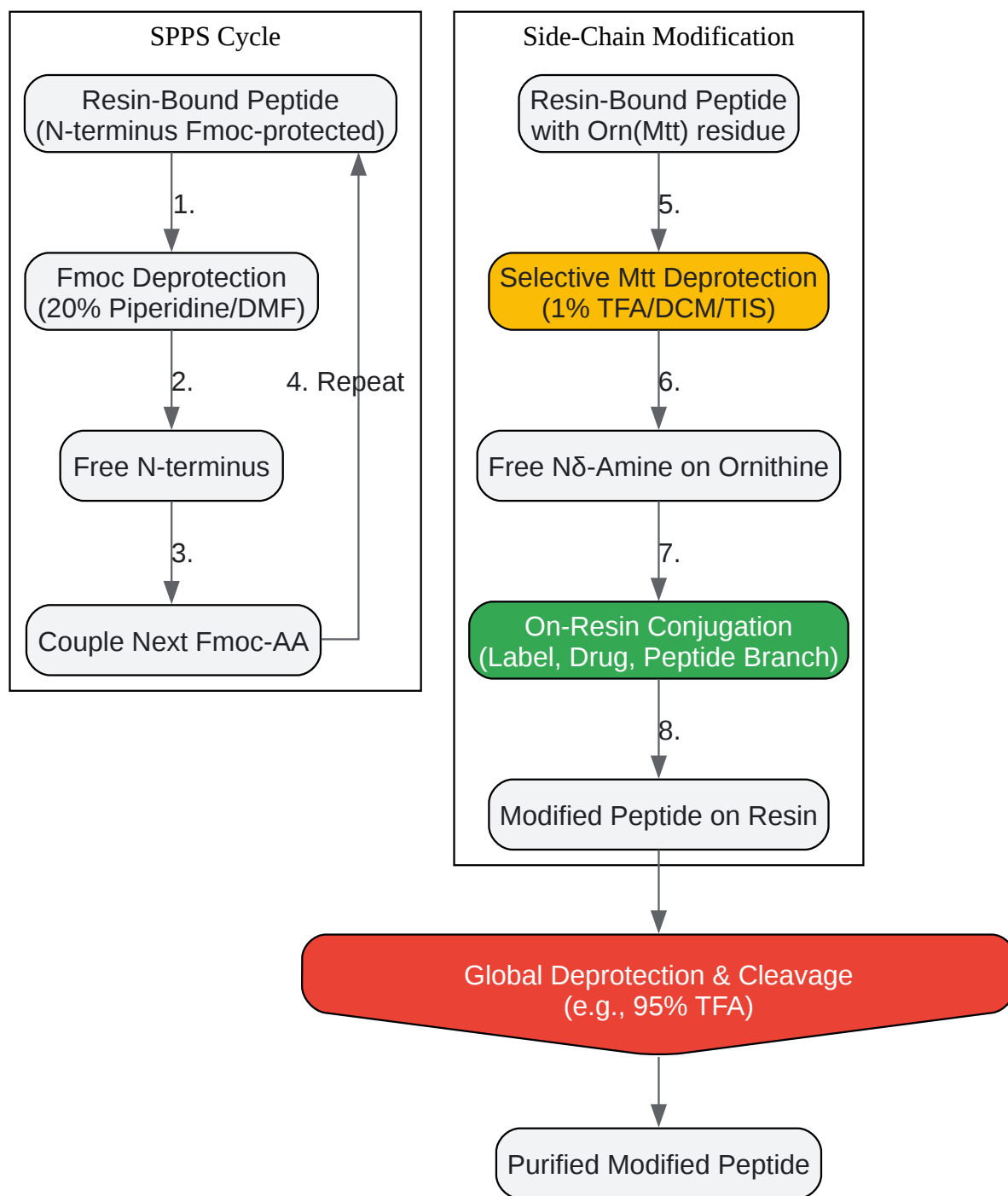
Precise technical data is paramount for reproducible experimental design. The key properties of Fmoc-D-Orn(Mtt)-OH are summarized below.

Property	Value	Source(s)
CAS Number	198545-20-9	[15] [16]
Molecular Formula	C ₄₀ H ₃₈ N ₂ O ₄	[13] [15]
Molecular Weight	610.74 - 610.80 g/mol	[13] [15]
Appearance	White to off-white powder/crystals	[16]
Solubility	Soluble in DMF, DMSO	
Storage	Store at 0-8 °C	[16] [17] [18]

Strategic Applications in Advanced Peptide Synthesis

The orthogonal nature of Fmoc-D-Orn(Mtt)-OH makes it an indispensable tool for constructing peptides that go beyond simple linear sequences.

Diagram: Orthogonal Deprotection and Modification Workflow



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Caption: Workflow for selective side-chain modification using Fmoc-D-Orn(Mtt)-OH.

- **Synthesis of Branched and Multi-Antigenic Peptides (MAPs):** After assembling the primary peptide backbone, the Mtt group can be selectively removed.^{[13][19]} The newly exposed N δ -amine serves as an anchor point for the synthesis of a second, distinct peptide chain, creating a branched structure. This is a common strategy for developing MAPs to elicit a more robust immune response.
- **On-Resin Peptide Cyclization:** Cyclization significantly enhances peptide stability, bioavailability, and receptor-binding affinity. By incorporating Fmoc-D-Orn(Mtt)-OH, a researcher can deprotect the N δ -amine on-resin and react it with an activated C-terminus or an acidic amino acid side chain (e.g., Asp or Glu) to form a stable lactam bridge.^[20]
- **Site-Specific Labeling and Conjugation:** The ability to unmask a single, highly reactive amine at a precise location within a complex peptide is invaluable.^[9] After Mtt removal, the ornithine side chain can be conjugated with a wide array of molecules, including:
 - Fluorescent dyes for imaging studies.
 - Biotin for affinity purification.
 - Polyethylene glycol (PEG) to improve pharmacokinetic properties.
 - Cytotoxic agents for targeted drug delivery.

Validated Experimental Methodologies

Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are based on established practices in the field.

Protocol 1: Standard Incorporation into a Peptide Sequence

This protocol describes the coupling of Fmoc-D-Orn(Mtt)-OH onto a resin with a free N-terminal amine.

- **Resin Preparation:** Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF (5 mL) for 30 minutes in a reaction vessel. Drain the DMF.

- **Fmoc Deprotection:** Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain. Repeat with a second 3 mL portion of the piperidine solution for 7 minutes. Drain.
- **Washing:** Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
- **Amino Acid Activation:** In a separate vial, dissolve Fmoc-D-Orn(Mtt)-OH (0.25 mmol, 2.5 eq) and an aminium-based coupling reagent such as HATU (0.24 mmol, 2.4 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq).
 - **Expert Insight:** Using a slight excess of the amino acid and coupling reagents ensures the reaction drives to completion. DIPEA acts as a non-nucleophilic base to activate the system. Caution is advised as some building blocks, like the related Fmoc-Dab(Mtt)-OH, can be prone to lactamization upon pre-activation; for such cases, adding the reagents directly to the resin without a pre-incubation step is recommended.[\[21\]](#)[\[22\]](#)
- **Coupling:** Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
- **Monitoring & Washing:** Perform a Kaiser test on a few beads of resin to confirm the absence of free primary amines, indicating complete coupling. Once complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle of deprotection and coupling.

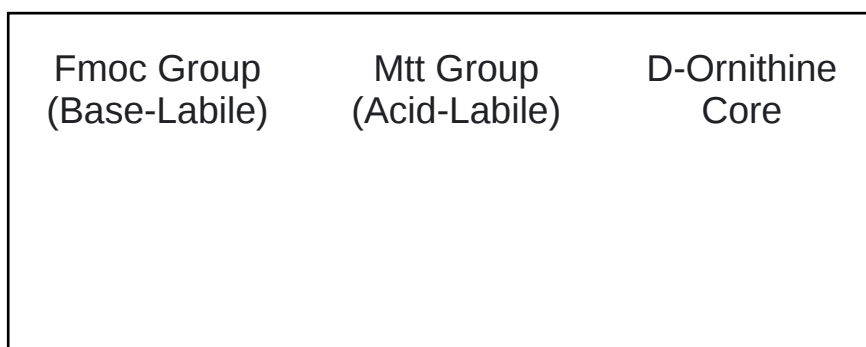
Protocol 2: Selective On-Resin Mtt Group Deprotection

This protocol is performed after the full linear peptide has been assembled.

- **Resin Preparation:** Swell the peptidyl-resin in DCM (5 mL) for 20 minutes. Drain the DCM.
- **Deprotection Cocktail Preparation:** Prepare a fresh solution of 1-2% TFA (v/v) and 2-5% TIS (v/v) in DCM. For a 10 mL solution, this corresponds to 100-200 μ L of TFA and 200-500 μ L of TIS in DCM.
 - **Self-Validating System:** The TIS is a scavenger that quenches the highly reactive trityl cation as it is cleaved, preventing side reactions such as re-attachment to the peptide or alkylation of sensitive residues like Tryptophan.[\[12\]](#)[\[14\]](#)

- **Cleavage Reaction:** Add the deprotection cocktail (5 mL for 0.1 mmol resin) to the resin. Agitate gently. The solution will typically turn a characteristic yellow-orange color due to the formation of the Mtt cation.^{[14][23]}
- **Reaction & Monitoring:** Allow the reaction to proceed for 2 minutes. Drain the solution and repeat the treatment with fresh cocktail 5-10 times. To monitor completion, take a few resin beads, wash them with DCM, and add a drop of the cleavage cocktail. The absence of immediate color formation indicates the complete removal of the Mtt group.^[12]
- **Neutralization and Washing:** After complete deprotection, wash the resin thoroughly with DCM (5 x 5 mL). Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 x 5 mL) to ensure the newly freed N δ -amine is in its basic, reactive form.
- **Final Washes:** Wash the resin again with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for on-resin side-chain modification.

Diagram: Chemical Structure of Fmoc-(N-delta-4-methyltrityl)-D-ornithine



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Caption: Structure highlighting the D-ornithine core, N α -Fmoc, and N δ -Mtt groups.

Conclusion: An Enabling Technology for Peptide Innovation

Fmoc-(N-delta-4-methyltrityl)-D-ornithine is more than a mere building block; it is an enabling tool for advanced peptide design. Its well-defined orthogonal chemistry provides a reliable and precise method for introducing site-specific modifications. By understanding the causality behind the deprotection mechanisms and employing validated protocols, researchers can confidently synthesize complex architectures that are central to the next generation of peptide-based therapeutics, diagnostics, and research tools. The strategic application of this reagent empowers scientists to translate complex molecular designs into tangible, high-purity products, accelerating innovation in chemistry and medicine.

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